Pyrimido[1,2-a]indole
Overview
Description
Pyrimido[1,2-a]indole is a heterocyclic compound that features a fused ring system combining pyrimidine and indole structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[1,2-a]indoles can be achieved through several methods:
Annulation of a Pyrimidine Ring to 2-Aminoindoles: This method involves the combination of ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides through a sequential Sonogashira reaction followed by [3+3] cyclocondensation.
Modification of Other Indole Derivatives: This approach includes the use of various indole derivatives as starting materials, which are then modified to form the pyrimido[1,2-a]indole structure.
Miscellaneous Methods: Other synthetic routes involve the use of different synthons and reaction conditions to assemble the target structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: Pyrimido[1,2-a]indole undergoes various chemical reactions, including:
Reduction: The reduction process typically involves the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
Pyrimido[1,2-a]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimido[1,2-a]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Pyrido[1,2-a]indole: This compound shares a similar fused ring structure but with a pyridine ring instead of a pyrimidine ring.
Indolo[1,2-a]quinazoline: Another related compound with a quinazoline ring fused to an indole structure.
Uniqueness: Pyrimido[1,2-a]indole is unique due to its specific combination of pyrimidine and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
pyrimido[1,2-a]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKFNCURJQICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521547 | |
Record name | Pyrimido[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245-46-5 | |
Record name | Pyrimido[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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